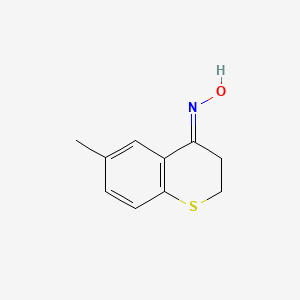
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime” is a chemical compound. Based on its name, it likely contains a thiochromenone structure, which is a heterocyclic compound with a sulfur atom, and an oxime functional group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiochromenone ring, which is a six-membered ring containing a sulfur atom and a ketone functional group. The “6-methyl” indicates a methyl group attached to the 6th carbon of the ring, and the “oxime” suggests a >C=NOH group, although the exact position of this group on the ring isn’t specified in the name .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction, and the oxime group could be involved in reactions such as the Beckmann rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of the oxime group. Factors such as polarity, molecular size and shape, and functional groups would influence properties such as solubility, melting/boiling points, and reactivity .Aplicaciones Científicas De Investigación
Antioxidant Properties
The compound has been found to have antioxidant properties. It is known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
Anticancer Agents
Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to the compound , have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising results against various human cancer cell lines.
Mutagenic and Toxicological Studies
Hydroxylamine, a derivative of ammonia, is involved in many biological and pathological processes such as inflammation and bio-nitrification . However, it can act as a mutagen and an acute toxicant for plants, animals, and humans, and an agent for inducing physiological changes .
Environmental Impact
Hydroxylamine can generate nitrogen oxide in oceanic environments, making it a hazardous substance . Therefore, studying this compound can help in understanding and mitigating its environmental impact.
Industrial Production Processes
Hydroxylamine is used in many organic syntheses, including pharmaceutical and industrial production processes . Therefore, the compound , being a derivative of hydroxylamine, could potentially have similar applications.
Electrochemical Analysis
A study has shown that a glassy carbon electrode surface modified with nitrogen-doped hollow carbon spheres (N-HCSs) can be used for the determination of hydroxylamine . This suggests that the compound could potentially be used in electrochemical sensors or other similar applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXVJKMORSSTJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

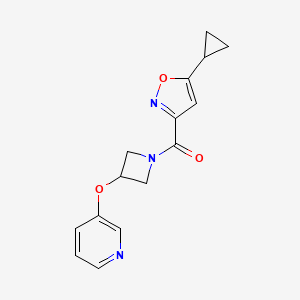
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)
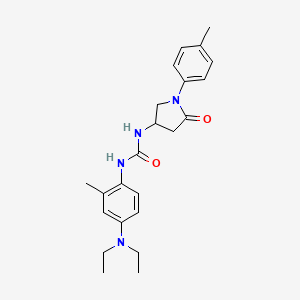
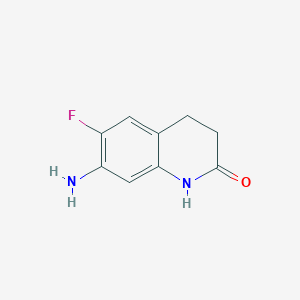
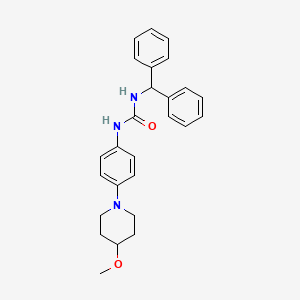
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)
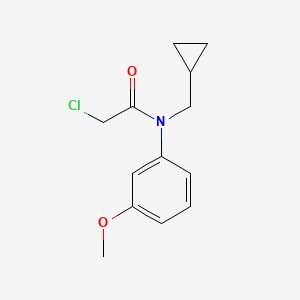


![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)